

physical and chemical properties of cinnamyl formate

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Compound of Interest

Compound Name: Cinnamyl formate

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Cinnamyl Formate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl formate (CAS No. 104-65-4) is an organic ester recognized for its characteristic balsamic, fruity, and floral aroma. This document provides a detailed overview of the physical and chemical properties of **cinnamyl formate**, compiled to support its application in research and development. It includes a summary of its physicochemical properties, safety data, and representative experimental protocols for its synthesis and analysis. The information is intended for a technical audience and is presented to facilitate laboratory use and further investigation of this compound.

Physicochemical Properties

Cinnamyl formate is a colorless to pale yellow liquid. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Cinnamyl Formate**

Property	Value	Reference(s)
IUPAC Name	(2E)-3-phenylprop-2-en-1-yl formate	[1]
Synonyms	Cinnamyl methanoate, 3-phenyl-2-propen-1-yl formate	[1]
CAS Number	104-65-4	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Balsamic, green, herbaceous, fruity, floral	[1]
Boiling Point	250-254 °C at 760 mmHg	[1]
Density	1.077 - 1.082 g/mL at 25 °C	[1]
Refractive Index (n _D ²⁰)	1.550 - 1.556 at 20 °C	[1]
Flash Point	> 110 °C (> 230 °F)	[1]
Vapor Pressure	0.02 mmHg at 20 °C	[1]
Solubility	Insoluble in water; soluble in alcohols and oils	[1]

Chemical Reactivity and Stability

Cinnamyl formate is an ester and exhibits the characteristic reactivity of this functional group. It is generally stable under standard conditions. The primary reaction of note is hydrolysis, which can occur in the presence of strong acids or bases, yielding cinnamyl alcohol and formic acid. The ester linkage and the phenyl-substituted allyl group are the main determinants of its fragmentation pattern in mass spectrometry.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis, purification, and analysis of **cinnamyl formate**. These are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis via Fischer Esterification

Fischer esterification is a common method for the synthesis of esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.^{[2][3][4][5][6]}

Materials:

- Cinnamyl alcohol
- Formic acid
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable organic solvent)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and an excess of formic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After cooling to room temperature, transfer the mixture to a separatory funnel and dilute with diethyl ether.

- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude **cinnamyl formate**.

Purification by Column Chromatography

Column chromatography is an effective method for purifying the synthesized **cinnamyl formate** from unreacted starting materials and byproducts.^{[7][8][9][10][11]}

Materials:

- Crude **cinnamyl formate**
- Silica gel (for column chromatography)
- Hexane and Ethyl acetate (or other suitable solvent system)

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude **cinnamyl formate** in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity mixture.
- Collect fractions and analyze them by TLC to identify those containing the pure **cinnamyl formate**.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of **cinnamyl formate**.^[12]^[13]^[14]^[15]^[16] The following is a general protocol that can be adapted for specific instrumentation.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A non-polar capillary column (e.g., DB-1 or HP-5MS) is often suitable.

Procedure:

- Sample Preparation: Dissolve a small amount of the purified **cinnamyl formate** in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Injection: Inject 1 µL of the sample solution into the GC.
- Data Analysis: Identify the peak corresponding to **cinnamyl formate** based on its retention time and compare its mass spectrum with a reference library.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and identification of **cinnamyl formate**. While a dedicated public spectrum for **cinnamyl formate** was not found in the search results, the expected spectral characteristics can be inferred from data for closely related cinnamyl esters.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Table 2: Predicted Spectroscopic Data for **Cinnamyl Formate**

Technique	Expected Peaks and Patterns
¹ H NMR	Expected signals for aromatic protons (phenyl group), vinylic protons (C=C double bond), methylene protons adjacent to the oxygen, and the formate proton.
¹³ C NMR	Signals corresponding to the carbon atoms of the phenyl group, the double bond, the methylene group, and the carbonyl group of the formate.
FTIR (cm ⁻¹)	Strong C=O stretching vibration for the ester carbonyl (around 1720-1740 cm ⁻¹), C-O stretching, C=C stretching of the alkene and aromatic ring, and aromatic C-H bending.
Mass Spectrometry (EI)	A molecular ion peak at m/z 162. The fragmentation pattern would likely show characteristic losses related to the formate group and the stable cinnamyl cation. [25] [26] [27] [28] [29]

Safety and Handling

Cinnamyl formate should be handled with appropriate safety precautions in a well-ventilated area.

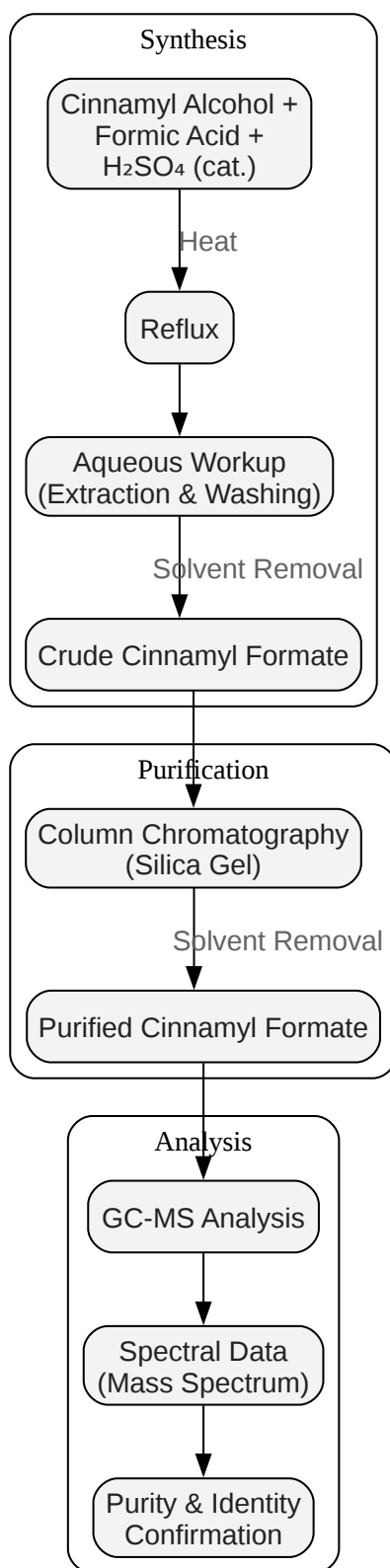
Table 3: Toxicological Data for **Cinnamyl Formate**

Metric	Value	Species
Acute Oral LD ₅₀	2900 mg/kg	Rat
Skin Irritation	4% solution showed no irritation or sensitization	Human

It is recommended to wear personal protective equipment, including gloves and safety glasses, when handling this chemical. For more detailed safety information, refer to the material safety data sheet (MSDS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of **cinnamyl formate**.



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Synthesis and Analysis Workflow for **Cinnamyl Formate**.

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